
2-Chloro-8-methyl-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-8-methyl-9H-purine is a chemical compound with the molecular formula C6H5ClN4 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methyl-9H-purine typically involves the chlorination of 8-methyl-9H-purine. One common method is the reaction of 8-methyl-9H-purine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
8-methyl-9H-purine+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar chlorination reactions. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of 8-methyl-9H-purine to the desired product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
2-Chloro-8-methyl-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as methoxide, ethoxide, or phenoxide ions.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can potentially participate in such reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3), sodium ethoxide (NaOEt), and sodium phenoxide (NaOPh) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2), while reducing agents may include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: The major products formed are the corresponding methoxy, ethoxy, and phenoxy derivatives of 8-methyl-9H-purine.
科学的研究の応用
2-Chloro-8-methyl-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged to create active ingredients.
作用機序
The mechanism of action of 2-Chloro-8-methyl-9H-purine involves its interaction with biological molecules. As a purine derivative, it can mimic natural purines and interact with enzymes and nucleic acids. This interaction can inhibit the activity of certain enzymes or interfere with DNA and RNA synthesis, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
- 2-Chloro-9-methyl-9H-purine
- 8-Methyl-9H-purine
- 2,6,8,9-Tetrasubstituted purines
Uniqueness
2-Chloro-8-methyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a unique combination of reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-chloro-8-methyl-7H-purine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-9-4-2-8-6(7)11-5(4)10-3/h2H,1H3,(H,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDVTNJGWFCHND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NC=C2N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
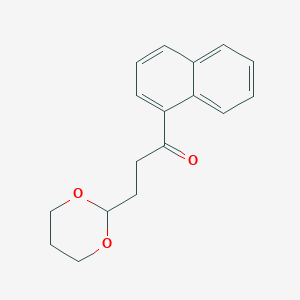

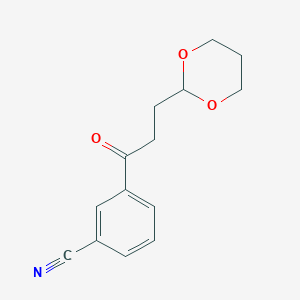
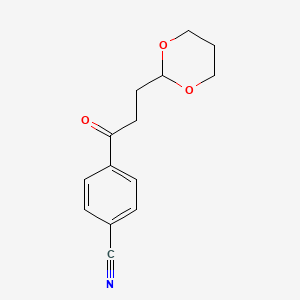

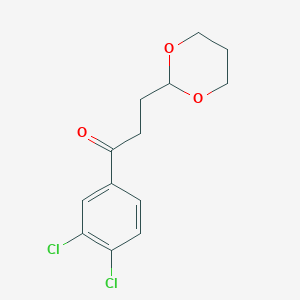
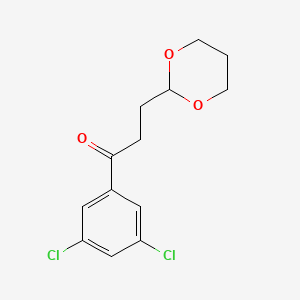
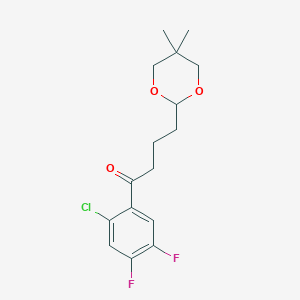

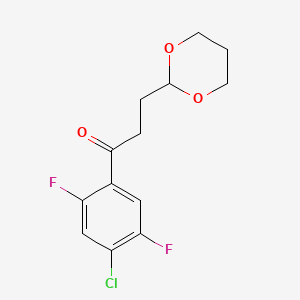
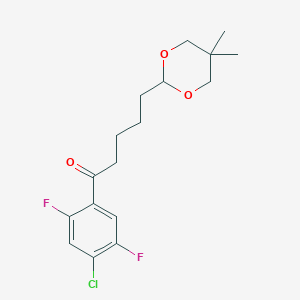
![3-(1,3-Dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]propiophenone](/img/structure/B1326372.png)


